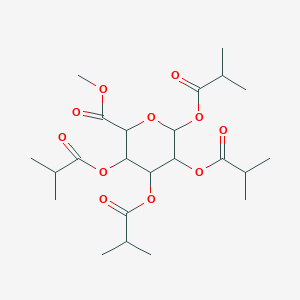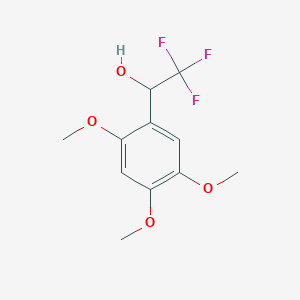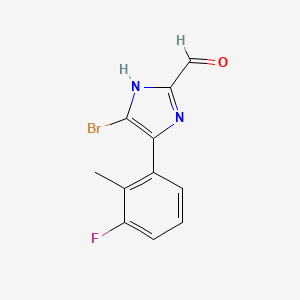
5-Bromo-4-(3-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022747” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022747” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods: In industrial settings, the production of “MFCD33022747” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of large reactors, precise temperature control, and advanced purification techniques to isolate the compound in its pure form. The industrial production process is designed to be cost-effective while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022747” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule, which determine its reactivity and the conditions required for each reaction.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022747” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed: The major products formed from the reactions of “MFCD33022747” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
“MFCD33022747” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets. In industry, “MFCD33022747” is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “MFCD33022747” involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may act by binding to enzymes, receptors, or other proteins, thereby influencing their activity and downstream effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
“MFCD33022747” can be compared with other similar compounds to highlight its unique properties. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Examples of similar compounds include those with analogous molecular frameworks or those that undergo similar types of chemical reactions. The uniqueness of “MFCD33022747” lies in its specific combination of properties, making it suitable for particular applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H8BrFN2O |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
5-bromo-4-(3-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
YFVCYXAPUDVEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
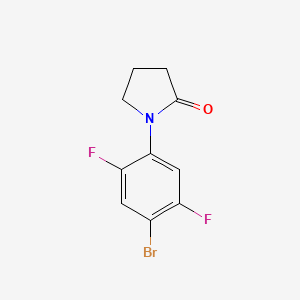
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
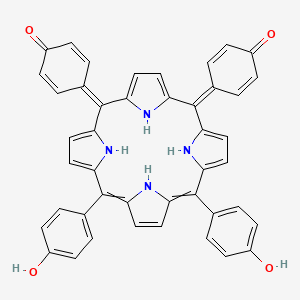
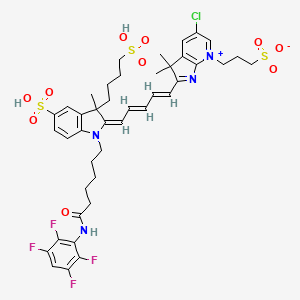
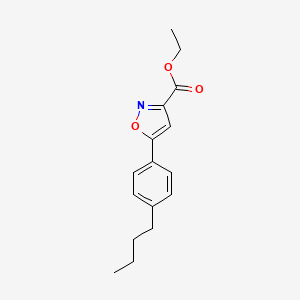
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
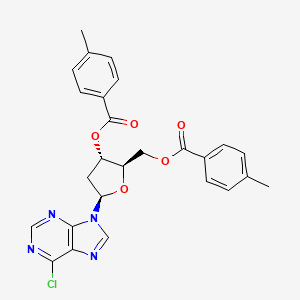
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
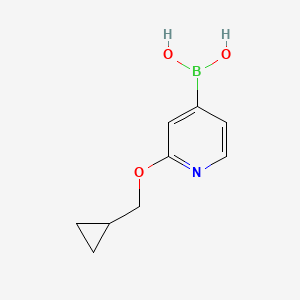
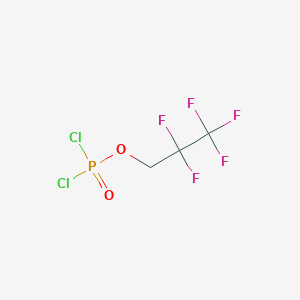
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)
